Diltiazem

Vue d'ensemble

Description

Le diltiazem est un dérivé de la benzothiazépine qui agit comme un bloqueur des canaux calciques. Il est principalement utilisé pour traiter les maladies cardiovasculaires telles que l'hypertension artérielle, l'angine de poitrine stable chronique et certaines arythmies cardiaques. Le this compound agit en inhibant l'afflux d'ions calcium dans les cellules musculaires lisses cardiaques et vasculaires, ce qui entraîne une vasodilatation et une réduction de la charge de travail cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le diltiazem peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de divers intermédiaires chimiques. Une voie de synthèse courante implique la condensation du chlorure de 2-(diméthylamino)éthyle avec l'acide 2-(4-méthoxyphényl)thioacétique pour former l'intermédiaire, qui est ensuite cyclisé pour produire le this compound .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de this compound est préparé en dissolvant le this compound dans l'eau, suivi de l'ajout d'acide chlorhydrique pour former le sel chlorhydrate. La solution est ensuite filtrée, concentrée et cristallisée pour obtenir du chlorhydrate de this compound pur .

Analyse Des Réactions Chimiques

Types de réactions : Le diltiazem subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. Une réaction notable est l'hydrolyse du this compound pour former le desacétyl this compound, qui se produit en milieu acide ou basique .

Réactifs et conditions courants :

Hydrolyse : Milieu acide ou basique

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène

Réduction : Agents réducteurs tels que le borohydrure de sodium

Principaux produits :

Desacétyl this compound : Formé par hydrolyse

N-desméthyl this compound : Formé par N-déméthylation

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Biologie : Étudié pour ses effets sur les canaux ioniques calciques dans divers types de cellules.

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant les canaux calciques de type L dans les cellules musculaires lisses cardiaques et vasculaires. Cette inhibition réduit l'afflux d'ions calcium pendant la dépolarisation, ce qui entraîne la relaxation du muscle lisse et la vasodilatation. La réduction des taux de calcium intracellulaire diminue la contractilité myocardique et la demande en oxygène, ce qui soulage les symptômes de l'angine de poitrine et abaisse la pression artérielle .

Composés similaires :

Vérapamil : Un autre bloqueur des canaux calciques ayant un mécanisme d'action similaire mais une structure chimique différente.

Amlodipine : Un bloqueur des canaux calciques de type dihydropyridine qui agit principalement sur les muscles lisses vasculaires.

Comparaison :

This compound vs. Vérapamil : Les deux composés inhibent l'afflux de calcium dans les cellules musculaires lisses cardiaques et vasculaires, mais le this compound a une spécificité intermédiaire pour les tissus cardiaques et vasculaires, tandis que le vérapamil cible principalement le muscle cardiaque.

This compound vs. Amlodipine : Le this compound et l'amlodipine provoquent tous deux une vasodilatation, mais l'amlodipine a une demi-vie plus longue et affecte principalement les muscles lisses vasculaires, ce qui la rend plus appropriée pour le contrôle de la pression artérielle à long terme.

La spécificité intermédiaire unique du this compound et sa capacité à cibler à la fois les muscles lisses cardiaques et vasculaires en font un agent thérapeutique polyvalent et efficace pour diverses affections cardiovasculaires.

Applications De Recherche Scientifique

Cardiovascular Applications

Hypertension Management

Diltiazem effectively lowers blood pressure in patients with essential hypertension. A significant study, the NORDIL trial, demonstrated that this compound reduced both systolic and diastolic blood pressure significantly compared to diuretics and beta-blockers. Specifically, the reduction in diastolic blood pressure was 20.3 mmHg in the this compound group versus 18.7 mmHg in the diuretic/beta-blocker group, with a notable 25% reduction in fatal and non-fatal strokes observed in hypertensive patients treated with this compound .

Angina Pectoris

this compound is utilized for treating stable, unstable, and variant angina. It works by increasing coronary blood flow and decreasing myocardial oxygen consumption. Clinical studies have shown that this compound improves exercise tolerance in patients with chronic stable angina by reducing heart rate and contractility .

Atrioventricular Block

Recent case studies highlight this compound's effectiveness in treating complete atrioventricular block caused by coronary artery spasm. Administration of intravenous this compound restored sinus rhythm and relieved chest pain in a patient with this condition .

Off-Label Uses

Cluster Headaches and Migraines

this compound has been prescribed off-label for the prophylaxis of cluster headaches and migraines. Research indicates that calcium channel blockers may help manage these conditions by modulating vascular responses .

Cocaine Cravings

Emerging studies suggest that this compound may reduce cocaine cravings in animal models, potentially due to its effects on dopaminergic signaling pathways in the brain .

Adverse Effects and Rare Reactions

While this compound is generally well-tolerated, it can cause adverse effects such as photosensitivity and hyperpigmentation. A case report documented a rare instance of photosensitivity in an elderly patient, emphasizing the need for awareness regarding this potential reaction .

Research and Drug Repurposing

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetic profile indicates that it is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which can influence its interactions with other medications . Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.

Data Summary Table

Mécanisme D'action

Diltiazem exerts its effects by blocking the L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition reduces the influx of calcium ions during depolarization, leading to relaxation of the smooth muscle and vasodilation. The reduction in intracellular calcium levels decreases myocardial contractility and oxygen demand, thereby alleviating symptoms of angina and lowering blood pressure .

Comparaison Avec Des Composés Similaires

Verapamil: Another calcium channel blocker with a similar mechanism of action but a different chemical structure.

Amlodipine: A dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle.

Comparison:

Diltiazem vs. Verapamil: Both compounds inhibit calcium influx in cardiac and vascular smooth muscle cells, but this compound has an intermediate specificity for both cardiac and vascular tissues, whereas verapamil primarily targets the heart muscle.

This compound vs. Amlodipine: this compound and amlodipine both cause vasodilation, but amlodipine has a longer half-life and primarily affects vascular smooth muscle, making it more suitable for long-term blood pressure control.

This compound’s unique intermediate specificity and its ability to target both cardiac and vascular smooth muscle make it a versatile and effective therapeutic agent for various cardiovascular conditions.

Activité Biologique

Diltiazem is primarily known as a calcium channel blocker used in the treatment of hypertension and certain cardiac conditions. However, emerging research has revealed its diverse biological activities beyond cardiovascular effects, including antimicrobial and antiviral properties. This article explores the multifaceted biological activity of this compound, supported by recent studies and findings.

This compound functions mainly by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced heart rate. This mechanism is crucial for its antihypertensive and antianginal effects. Additionally, studies suggest that this compound may act as a pharmacological chaperone, enhancing the activity of certain enzymes in lysosomal storage diseases, such as Gaucher disease .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. Notably:

- Inhibition of Biofilm Formation : this compound hydrochloride significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis by 90.7% and 95.1%, respectively, at sub-MIC concentrations .

- Antiviral Properties : The compound also exhibited antiviral activity against Coxsackievirus B4 (CoxB4), with an IC50 value of 35.8 μg/mL, demonstrating potential utility in viral infections .

Table 1: Antimicrobial Efficacy of this compound Hydrochloride

| Bacteria | Biofilm Reduction (%) | IC50 (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 90.7 | - |

| Staphylococcus epidermidis | 95.1 | - |

| Coxsackievirus B4 | - | 35.8 |

Cardiovascular Applications

This compound is extensively studied for its role in managing coronary vasomotor dysfunction and atrial fibrillation:

- Coronary Vasomotor Dysfunction : A clinical trial showed that this compound improved coronary flow reserve and reduced symptoms in patients with coronary vasospasm compared to placebo, indicating its effectiveness in managing microvascular dysfunction .

- Atrial Fibrillation : In a retrospective study involving patients with rapid atrial fibrillation, this compound significantly reduced ventricular response rates (VRR) compared to controls, demonstrating its efficacy in restoring normal heart rhythm .

Table 2: Clinical Outcomes with this compound Treatment

| Condition | Outcome Measure | This compound Group (%) | Placebo Group (%) |

|---|---|---|---|

| Coronary Vasomotor Dysfunction | Improvement | 47 | 6 |

| Atrial Fibrillation | VRR Reduction to <100 bpm | 22.6 (OR) | - |

Case Studies

- Case Study on AV Block : A patient experiencing complete atrioventricular block due to coronary spasm was treated with intravenous this compound, resulting in prompt relief of symptoms and restoration of sinus rhythm within minutes .

- Study on Microvascular Dysfunction : In a cohort study involving patients with coronary artery disease, those treated with this compound showed significant improvement in coronary flow reserve after six weeks compared to those receiving placebo .

Propriétés

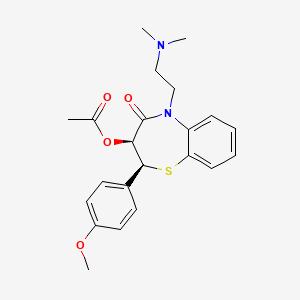

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022940 | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Excitation of cardiac muscle involves the activation of a slow calcium inward current that is induced by L-type slow calcium channels, which are voltage-sensitive, ion-selective channels associated with a high activation threshold and slow inactivation profile. L-type calcium channels are the main current responsible for the late phase of the pacemaker potential. Acting as the main Ca2+ source for contraction in smooth and cardiac muscle, activation of L-type calcium channels allows the influx of calcium ions into the muscles upon depolarization and excitation of the channel. It is proposed that this cation influx may also trigger the release of additional calcium ions from intracellular storage sites. Diltiazem is a slow calcium channel blocker that binds to the extracellular site of the alpha-1C subunit of the channel, which is thought to be the S5-6 linker region of the transmembrane domain IV and/or S6 segment of domain III. Diltiazem can get access to this binding site from either the intracellular or extracellular side, but it requires a voltage-induced conformational changes in the membrane. Diltiazem inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. In isolated human atrial and ventricular myocardium, diltiazem suppressed tension over the range of membrane potentials associated with calcium channel activity but had little effect on the tension-voltage relations at more positive potentials. This effect is thought to be mediated by the voltage-dependent block of the L-type calcium channels and inhibition of calcium ion release from the ER stores, without altering the sodium-calcium coupled transport or calcium sensitivity of myofilaments. Through inhibition of inward calcium current, diltiazem exerts a direct ionotropic and energy sparing effect on the myocardium. Diltiazem fslows atrioventricular nodal conduction, which is due to its ability to impede slow channel function. Reduced intracellular calcium concentrations equate to increased smooth muscle relaxation resulting in arterial vasodilation and therefore, decreased blood pressure. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. Through its actions on reducing calcium levels in cardiac and vascular smooth muscles, diltiazem causes a reduction in the contractile processes of the myocardial smooth muscle cells and vasodilation of the coronary and systemic arteries, including epicardial and subendocardial. This subsequently leads to increased oxygen delivery to the myocardial tissue, improved cardiac output due to increased stroke volume, decreased total peripheral resistance, decreased systemic blood pressure and heart rate, and decreased afterload. Diltiazem lowers myocardial oxygen demand through a reduction in heart rate, blood pressure, and cardiac contractility; this leads to a therapeutic effect in improving exercise tolerance in chronic stable angina., The effects of D-cis- and L-cis-diltiazem on the hydrogen peroxide (H2O2)-induced derangements of mechanical function and energy metab, and accumulation of intracellular Na+ were studied in isolated rat hearts. The intracellular concn of Na+ ([Na+]i) in the myocardium was measured using a nuclear magnetic resonance technique. H2O2 (600 uM) increased the left ventricular end-diastolic pressure, decreased the tissue level of ATP, and increased the release of lactate dehydrogenase from the myocardium. These alterations induced by H2O2 were significantly attenuated by D-cis-diltiazem (15 uM) or L-cis-diltiazem (15 uM). H2O2 (1 mM) produced a marked incr in the myocardial [Na+]i, which was effectively inhibited by ... D-cis-diltiazem (15 uM) or L-cis-diltiazem (15 uM). ... The protective action of D-cis- and L-cis-diltiazem may be due to their ability to inhibit the H2O2-induced incr in [Na+]i, at least in part. | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

56209-45-1, 42399-41-7 | |

| Record name | dl-cis-Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diltiazem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187-188, 212 °C (decomposes), 231 °C | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.